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Introduction

TL12-186 is a potent, multi-kinase PROTAC (Proteolysis Targeting Chimera) degrader that
induces the degradation of a wide range of kinases through the ubiquitin-proteasome system.
[1][2] It is a valuable tool for studying kinase biology, validating kinase targets, and developing
novel therapeutics. TL12-186 is a heterobifunctional molecule composed of a promiscuous
kinase inhibitor linked to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[2][3] This dual-
binding capacity allows TL12-186 to recruit CRBN to target kinases, leading to their
ubiquitination and subsequent degradation by the 26S proteasome.[4]

These application notes provide detailed protocols for utilizing TL12-186 in kinase degradation
assays, focusing on the human leukemia cell lines MOLM-14 and MOLT-4, in which TL12-186
has been shown to be effective.[2][3]

Mechanism of Action

The mechanism of action of TL12-186 follows the general principle of PROTAC-mediated
protein degradation. The molecule simultaneously binds to a target kinase and the E3 ubiquitin
ligase CRBN, forming a ternary complex.[4] This proximity induces the transfer of ubiquitin from
an E2-conjugating enzyme to the kinase. The polyubiquitinated kinase is then recognized and
degraded by the proteasome.
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Caption: Mechanism of TL12-186-mediated kinase degradation.

Quantitative Data

Treatment with TL12-186 leads to the degradation of a significant portion of the kinome in
susceptible cell lines. The following tables summarize the quantitative proteomics data from
studies using MOLM-14 and MOLT-4 cells treated with 100 nM TL12-186 for 4 hours.[3]

Table 1: Kinases Degraded by TL12-186 in MOLM-14 Cells[3]
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Kinase Protein Name % Degradation

AP2-associated protein kinase

AAK1 1 >25%
AURKA Aurora kinase A >25%
AURKB Aurora kinase B >25%
BTK Bruton's tyrosine kinase >25%
CDK12 Cyclin-dependent kinase 12 >25%
FLT3 FMS-like tyrosine kinase 3 >25%
FES Feline sarcoma oncogene >25%

Fer (fps/fes related) tyrosine

FER ) >25%
kinase

PTK2 Protein tyrosine kinase 2 >25%

PTK2B Protein tyrosine kinase 2 beta >25%

Unc-51 like autophagy
ULK1 o . >25%
activating kinase 1

TEC Tec protein tyrosine kinase >25%

Table 2: Kinases Degraded by TL12-186 in MOLT-4 Cells[3]
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Kinase Protein Name % Degradation
AURKA Aurora kinase A >50%
AURKB Aurora kinase B >50%
BTK Bruton's tyrosine kinase >50%
CDK4 Cyclin-dependent kinase 4 >50%
CDK®6 Cyclin-dependent kinase 6 >50%
FLT3 FMS-like tyrosine kinase 3 >50%
PTK2 Protein tyrosine kinase 2 >50%
ITK IL-2 inducible T-cell kinase >50%
TEC Tec protein tyrosine kinase >50%

Unc-51 like autophagy
ULK1 o _ >50%
activating kinase 1

and 18 other kinases >50%

Note: The tables above represent a selection of degraded kinases. For a comprehensive list,
please refer to the primary literature.[3]

Experimental Protocols

The following protocols provide a general framework for conducting kinase degradation assays
using TL12-186. Optimization may be required for specific experimental setups.

Cell Culture

Materials:
e MOLM-14 or MOLT-4 cells
e RPMI-1640 medium

o Fetal Bovine Serum (FBS)
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 Penicillin-Streptomycin
e Incubator (37°C, 5% CO2)
Protocol:

e Culture MOLM-14 or MOLT-4 cells in RPMI-1640 medium supplemented with 10% FBS and
1% Penicillin-Streptomycin.

e Maintain cells in suspension culture at a density between 1 x 10"5 and 1 x 10”6 cells/mL.

o Passage cells every 2-3 days by diluting the cell suspension with fresh medium.

TL12-186 Treatment

Materials:

e TL12-186 (lyophilized powder)

e Dimethyl sulfoxide (DMSO)

e Cultured MOLM-14 or MOLT-4 cells

Protocol:

Prepare a 10 mM stock solution of TL12-186 in DMSO. Aliquot and store at -20°C.
o Seed cells at a density of 0.5 x 1076 cells/mL in a new culture flask or plate.

e Dilute the TL12-186 stock solution in culture medium to the desired final concentration (e.g.,
10 nM, 100 nM, 1 puM). A DMSO control should be prepared with the same final
concentration of DMSO as the highest TL12-186 concentration.

o Add the diluted TL12-186 or DMSO control to the cells.

 Incubate the cells for the desired time period (e.g., 2, 4, 8, 24 hours).

Western Blotting for Kinase Degradation
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Materials:

Treated and control cells

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
BCA Protein Assay Kit

SDS-PAGE gels and running buffer

Transfer apparatus and buffers

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-BTK, anti-FLT3, anti-GAPDH)
HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Protocol:

Harvest cells by centrifugation and wash with ice-cold PBS.

Lyse cells in lysis buffer on ice for 30 minutes.

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

Determine the protein concentration of the supernatant using a BCA assay.
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
Separate proteins by SDS-PAGE and transfer to a membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with primary antibody overnight at 4°C.

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1
hour at room temperature.

Wash the membrane again and detect the signal using a chemiluminescent substrate and an
imaging system.

Quantify band intensities and normalize to a loading control (e.g., GAPDH) to determine the
extent of kinase degradation.

Mass Spectrometry for Global Proteome Analysis

Materials:

Treated and control cells

Lysis buffer (e.g., 8 M urea in 50 mM Tris-HCI, pH 8.5)

DTT and iodoacetamide

Trypsin

Tandem Mass Tag (TMT) reagents (for quantitative proteomics)

LC-MS/MS system

Protocol:

Harvest and lyse cells as described for Western blotting, using a lysis buffer compatible with
mass spectrometry.

Reduce and alkylate the proteins.
Digest the proteins into peptides using trypsin.
Label the peptides with TMT reagents according to the manufacturer's protocol.

Combine the labeled peptide samples.
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e Analyze the peptide mixture by LC-MS/MS.

e Process the raw data using proteomics software (e.g., Proteome Discoverer) to identify and
quantify proteins.

» Calculate the relative abundance of kinases in TL12-186-treated samples compared to
control samples to determine the degradation profile.

Experimental Workflow and Signaling Pathway
Diagrams
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Caption: General workflow for a kinase degradation assay using TL12-186.
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Caption: The Ubiquitin-Proteasome Pathway for protein degradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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